Enhanced Catalytic Activity in Hydrogenation of Challenging Substrate CA-a: Ru(OAc)2(DM-BINAP) vs. Ru(OAc)2(BINAP)
In a direct comparative study under identical conditions (CA-a:Ru = 100:3 mol%, PH2=2 MPa, 160°C, 24 h, toluene), Ru(OAc)2[(S)-DMBINAP] delivered 30% yield of the desired alcohol product, whereas Ru(OAc)2[(R)-BINAP] gave only 15% yield [1]. The enantioselectivity for the ester product was similar (23% ee vs. 24% ee), indicating that the DM-BINAP ligand primarily enhances catalytic turnover rather than stereocontrol for this substrate class.
| Evidence Dimension | Catalytic Activity (Yield) |
|---|---|
| Target Compound Data | 30% yield |
| Comparator Or Baseline | Ru(OAc)2[(R)-BINAP]: 15% yield |
| Quantified Difference | +15 percentage points (2-fold increase) |
| Conditions | Hydrogenation of substrate CA-a (prochiral α,β-unsaturated carboxylic acid derivative), 3 mol% catalyst, PH2=2 MPa, 160°C, 24 h, toluene. |
Why This Matters
A two-fold increase in yield under identical conditions directly translates to higher process efficiency and reduced catalyst loading requirements, making (S)-Ru(OAc)2(DM-BINAP) a more cost-effective choice for challenging hydrogenations where BINAP-based catalysts perform poorly.
- [1] Li, W.; et al. Ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. Nat. Commun. 2015, 6, 9140. Table 2. DOI: 10.1038/ncomms10140. View Source
